molecular formula C18H17FN4O B2660288 N-[(1-Benzylimidazol-2-YL)methyl]-6-fluoro-N-methylpyridine-3-carboxamide CAS No. 1436098-28-0

N-[(1-Benzylimidazol-2-YL)methyl]-6-fluoro-N-methylpyridine-3-carboxamide

Cat. No. B2660288
CAS RN: 1436098-28-0
M. Wt: 324.359
InChI Key: NFAQQNJMETXOPP-UHFFFAOYSA-N
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Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The presence of the fluorine atom and the carboxamide group could potentially influence the compound’s reactivity and biological activity.


Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazole derivatives are often synthesized through condensation reactions involving glyoxal, ammonia, and a primary amine . The introduction of the fluorine atom and the carboxamide group would likely require additional steps.


Chemical Reactions Analysis

Imidazole derivatives are known to participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and their reactivity can be influenced by the presence of substituents on the ring .

Mechanism of Action

N-[(1-Benzylimidazol-2-YL)methyl]-6-fluoro-N-methylpyridine-3-carboxamide works by selectively inhibiting the activity of specific enzymes in the human body, including the protein kinase CK2 and the histone deacetylase HDAC6. By targeting these enzymes, this compound can disrupt various cellular processes, leading to changes in gene expression and other biochemical pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application and dosage used. In general, the compound has been shown to induce apoptosis (cell death) in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(1-Benzylimidazol-2-YL)methyl]-6-fluoro-N-methylpyridine-3-carboxamide in lab experiments is its high selectivity for specific enzymes, which allows researchers to study the effects of inhibiting these enzymes in a controlled manner. However, the compound can be difficult to synthesize and may have limited solubility in certain solvents, which can make it challenging to use in some experiments.

Future Directions

There are several potential future directions for the use of N-[(1-Benzylimidazol-2-YL)methyl]-6-fluoro-N-methylpyridine-3-carboxamide in scientific research. For example, the compound may be further developed as a potential cancer therapy, either as a standalone treatment or in combination with other drugs. Additionally, this compound may have applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, by targeting the underlying biochemical mechanisms involved in these conditions. Finally, further research may be needed to determine the optimal dosages and delivery methods for this compound in different applications.

Synthesis Methods

N-[(1-Benzylimidazol-2-YL)methyl]-6-fluoro-N-methylpyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The exact synthesis method used may vary depending on the specific application of the compound, but typically involves the use of organic solvents and specialized equipment.

Scientific Research Applications

N-[(1-Benzylimidazol-2-YL)methyl]-6-fluoro-N-methylpyridine-3-carboxamide has been used in a range of scientific research applications, including the study of cancer, neurological disorders, and infectious diseases. The compound has been shown to inhibit the activity of several key enzymes that are involved in these conditions, making it a valuable tool for researchers seeking to better understand the underlying mechanisms of disease.

properties

IUPAC Name

N-[(1-benzylimidazol-2-yl)methyl]-6-fluoro-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c1-22(18(24)15-7-8-16(19)21-11-15)13-17-20-9-10-23(17)12-14-5-3-2-4-6-14/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAQQNJMETXOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=CN1CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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